N-(5-isobutyl-1,3,4-thiadiazol-2-yl)-2,5-dimethylbenzenesulfonamide
Overview
Description
N-(5-isobutyl-1,3,4-thiadiazol-2-yl)-2,5-dimethylbenzenesulfonamide, also known as Compound 1, is a novel small molecule that has gained significant attention in the scientific research community due to its potential therapeutic applications. Compound 1 is a sulfonamide-based compound that has been synthesized using a variety of methods, and has been shown to exhibit a range of biochemical and physiological effects.
Mechanism of Action
The exact mechanism of action of N-(5-isobutyl-1,3,4-thiadiazol-2-yl)-2,5-dimethylbenzenesulfonamide 1 is not fully understood, but it is thought to involve the inhibition of various enzymes and signaling pathways. In one study, this compound 1 was found to inhibit the activity of protein tyrosine phosphatase 1B (PTP1B), which is a key regulator of insulin signaling. By inhibiting PTP1B, this compound 1 may improve insulin sensitivity and glucose tolerance. In another study, this compound 1 was found to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of pro-inflammatory cytokines. By inhibiting COX-2, this compound 1 may have anti-inflammatory effects.
Biochemical and Physiological Effects:
This compound 1 has been shown to exhibit a range of biochemical and physiological effects, including anti-cancer, anti-inflammatory, and anti-diabetic effects. In addition to these effects, this compound 1 has also been shown to have antioxidant properties, which may contribute to its therapeutic potential. Additionally, this compound 1 has been shown to have low toxicity in animal models, suggesting that it may be a safe and effective therapeutic agent.
Advantages and Limitations for Lab Experiments
One major advantage of N-(5-isobutyl-1,3,4-thiadiazol-2-yl)-2,5-dimethylbenzenesulfonamide 1 is its potential as a novel therapeutic agent for a range of diseases. Additionally, this compound 1 has been shown to have low toxicity in animal models, which is important for the development of safe and effective drugs. However, one limitation of this compound 1 is its relatively limited availability and high cost, which may make it difficult to conduct large-scale experiments.
Future Directions
There are several future directions for research on N-(5-isobutyl-1,3,4-thiadiazol-2-yl)-2,5-dimethylbenzenesulfonamide 1. One area of research could involve further investigation into its anti-cancer effects, including its potential as a therapeutic agent for other types of cancer. Another area of research could involve the development of more efficient and cost-effective synthesis methods for this compound 1. Additionally, further research could be conducted to investigate the mechanism of action of this compound 1, which may provide insights into its potential therapeutic applications. Finally, more studies could be conducted to investigate the safety and efficacy of this compound 1 in human clinical trials, which could ultimately lead to its development as a novel therapeutic agent.
Scientific Research Applications
N-(5-isobutyl-1,3,4-thiadiazol-2-yl)-2,5-dimethylbenzenesulfonamide 1 has been shown to exhibit a range of potential therapeutic applications, including anti-cancer, anti-inflammatory, and anti-diabetic effects. In one study, this compound 1 was found to inhibit the growth of human liver cancer cells by inducing cell cycle arrest and apoptosis. In another study, this compound 1 was found to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Additionally, this compound 1 has been shown to have potential anti-diabetic effects by improving glucose tolerance and insulin sensitivity in animal models.
properties
IUPAC Name |
2,5-dimethyl-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]benzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O2S2/c1-9(2)7-13-15-16-14(20-13)17-21(18,19)12-8-10(3)5-6-11(12)4/h5-6,8-9H,7H2,1-4H3,(H,16,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLYKLIXBUMCLHP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)NC2=NN=C(S2)CC(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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